3-Bromo-8-(difluoromethyl)imidazo[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-8-(difluoromethyl)imidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by the presence of a bromine atom at the third position and a difluoromethyl group at the eighth position of the imidazo[1,2-a]pyrazine ring. It has a molecular formula of C7H4BrF2N3 and a molecular weight of 248.031 g/mol
Preparation Methods
The synthesis of 3-Bromo-8-(difluoromethyl)imidazo[1,2-a]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3,5-dibromoimidazo[1,2-a]pyrazine with difluoromethylating agents can yield the desired compound . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3-Bromo-8-(difluoromethyl)imidazo[1,2-a]pyrazine undergoes various chemical reactions, including substitution, oxidation, and reduction reactions. Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. For example, the bromine atom at the third position can be substituted with other functional groups using nucleophilic substitution reactions. The difluoromethyl group can also undergo oxidation or reduction under appropriate conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Bromo-8-(difluoromethyl)imidazo[1,2-a]pyrazine has several scientific research applications. In medicinal chemistry, it serves as a scaffold for the development of new drugs targeting various diseases. Its unique structure allows for the exploration of structure-activity relationships and the optimization of pharmacological properties In biology, this compound can be used as a probe to study biological pathways and molecular interactions
Mechanism of Action
The mechanism of action of 3-Bromo-8-(difluoromethyl)imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The bromine and difluoromethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or proteins, leading to its observed biological effects . Detailed studies on its mechanism of action can provide insights into its therapeutic potential and guide the design of more effective derivatives.
Comparison with Similar Compounds
3-Bromo-8-(difluoromethyl)imidazo[1,2-a]pyrazine can be compared with other similar compounds, such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines. These compounds share a similar heterocyclic core but differ in their substituents and positions. The presence of the bromine and difluoromethyl groups in this compound imparts unique chemical and biological properties . Similar compounds include 3-Bromo-7-fluoro-imidazo[1,2-a]pyridine and 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides .
Properties
IUPAC Name |
3-bromo-8-(difluoromethyl)imidazo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2N3/c8-4-3-12-7-5(6(9)10)11-1-2-13(4)7/h1-3,6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJXOXVZMUGABN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=N1)C(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.